N-(4-acetylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a complex organic compound with the molecular formula and a molecular weight of 428.5 g/mol. This compound has garnered interest in the scientific community due to its potential applications in medicinal chemistry and pharmacology. It is classified as a thioacetamide derivative, which indicates the presence of a thioether functional group linked to an acetamide structure.
The synthesis of N-(4-acetylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide typically involves multiple steps that include the formation of the hexahydroquinazoline core and subsequent modifications to introduce the acetyl and thioacetamide functionalities.
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Analytical techniques like thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to monitor progress and confirm the structure of intermediates and final products.
The molecular structure of N-(4-acetylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide can be represented using various structural formulas.
CC(=O)c1cccc(NC(=O)CSc2nc(=O)n(CCN(C)C)c3c2CCCC3)c1The compound features a phenyl ring substituted with an acetyl group and a thioacetamide moiety linked to a hexahydroquinazoline structure.
The compound can participate in various chemical reactions typical for thioacetamides and amides.
These reactions can be influenced by factors such as pH, temperature, and the presence of catalysts or inhibitors. The reactivity profile is crucial for understanding potential metabolic pathways in biological systems.
The mechanism of action for N-(4-acetylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is not fully elucidated but is believed to involve interactions with specific biological targets.
Experimental studies are required to validate these mechanisms through assays that measure biological activity against relevant targets.
Further studies on melting point, boiling point, density, and other physical properties are necessary for comprehensive characterization.
N-(4-acetylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide has several potential applications:
CAS No.: 490-10-8
CAS No.: 1254-35-9
CAS No.: 75-04-7
CAS No.:
CAS No.: 2128735-28-2